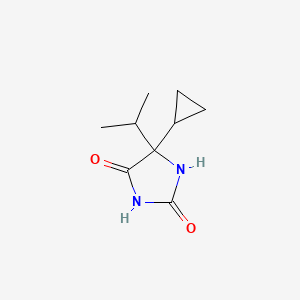

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBYRKDZNUBXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione can be achieved through several methods. Common synthetic routes include:

Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

Wallach synthesis: This involves the oxidation of imidazolines.

Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazolines.

Marckwald synthesis: This involves the reaction of alpha halo-ketones with ammonia.

Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.

Industrial Production Methods

Industrial production methods for 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione serves as a versatile building block for creating more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new compounds with tailored properties .

Biology

The compound has been investigated for its role as a biochemical probe in enzyme studies. It may interact with specific enzymes, potentially inhibiting their activity by binding to active sites. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Medicine

Research indicates that 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione may possess therapeutic properties. Notably, it has been explored for its anti-inflammatory effects through modulation of the N-formyl peptide receptor 2 (FPR2), which plays a critical role in inflammatory responses . The ability to inhibit leukocyte trafficking suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticonvulsant Activity

A study synthesized new N-Mannich bases derived from imidazolidine derivatives, including 5-cyclopropyl compounds. These derivatives demonstrated significant anticonvulsant activity in animal models, indicating their potential use in epilepsy treatment .

Case Study 2: Anti-inflammatory Effects

Research on the modulation of FPR2 revealed that compounds similar to 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione could effectively reduce inflammation in experimental models of ischemia-reperfusion injury. This highlights the compound's therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems and ion channels in the brain . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Differences:

Substituent Effects :

- The cyclopropyl group in the target compound enhances rigidity and metabolic stability compared to linear alkyl substituents (e.g., isopropyl or methyl in analogs) .

- Aldumastat, a pharmacologically advanced analog, incorporates a fluorophenyl-piperazine side chain, enabling selective matrix metalloproteinase (MMP) inhibition .

Pharmacological Activity :

- 5-Isopropylimidazolidine-2,4-dione exhibits broad-spectrum antitumor and antiviral activity, attributed to its unsubstituted NH groups that facilitate hydrogen bonding with biological targets .

- The target compound and Aldumastat show specificity for enzyme inhibition (e.g., MMPs or hydantoinases), driven by their bulky substituents .

Synthetic Accessibility: Simple hydantoins (e.g., 5-isopropyl derivatives) are synthesized via one-pot cyclization of amino acids and urea . The target compound requires specialized reagents like cyclopropylamine and sulfonylation steps, as seen in patent literature .

Pharmacological and Biochemical Data

Discussion of Research Findings

- Steric vs.

- Tautomerism : Unlike thiazolidinedione analogs (e.g., ), hydantoins like 5-isopropylimidazolidine-2,4-dione exhibit prototropic tautomerism, influencing their reactivity and interactions .

- Thermodynamic Stability : Computational studies (e.g., density functional theory in ) suggest that exact-exchange terms in functional groups enhance stability predictions, relevant for optimizing hydantoin derivatives .

Biological Activity

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, also known by its CAS number 90565-77-8, is a synthetic compound that belongs to the imidazolidine family. Its unique structural features include a cyclopropyl group and an isopropyl group attached to an imidazolidine core, which confer distinct biological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 90565-77-8

Anticonvulsant Properties

Research indicates that 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione exhibits significant anticonvulsant activity. It has been studied for its ability to modulate neurotransmitter systems and ion channels in the brain, which are critical in controlling seizure activity. The compound is believed to interact with GABAergic pathways, enhancing inhibitory neurotransmission and thereby reducing seizure susceptibility.

Case Study : In a study involving animal models of epilepsy, the compound demonstrated a dose-dependent reduction in seizure frequency and duration compared to control groups. The effective doses ranged from 10 mg/kg to 30 mg/kg, showing promising results in both acute and chronic seizure models .

The mechanism underlying the anticonvulsant effects of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione involves:

- Modulation of Ion Channels : The compound may enhance the activity of GABA_A receptors, facilitating increased chloride ion influx and neuronal hyperpolarization.

- Inhibition of Excitatory Neurotransmission : It may also inhibit glutamatergic transmission, reducing excitatory signaling in the central nervous system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Isopropyl-2,4-imidazolidinedione | Lacks cyclopropyl group | Moderate anticonvulsant activity |

| 5-Cyclopropyl-5-methylimidazolidine-2,4-dione | Contains methyl group instead of isopropyl | Lower efficacy than target compound |

The presence of both cyclopropyl and isopropyl groups in the target compound contributes to its enhanced biological activity compared to its analogs.

Research Findings

Recent studies have explored various aspects of this compound’s biological activity:

- In Vivo Studies : Animal studies have shown that administration of the compound leads to significant improvements in seizure control without notable toxicity. The therapeutic index appears favorable compared to existing anticonvulsants .

- Pharmacokinetics : The compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are critical for therapeutic applications. It has been reported that peak plasma concentrations are achieved within 1 hour post-administration .

- Potential for Other Therapeutic Uses : Beyond anticonvulsant properties, preliminary research suggests potential anti-inflammatory effects. The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways .

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond anticonvulsant effects.

- Long-term safety profiles and potential side effects.

- Mechanistic studies at the molecular level to elucidate interactions with specific receptors and pathways.

Q & A

Basic: What are the optimal synthetic routes for 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, and how can purity be ensured?

The compound can be synthesized via dehydrative cyclization of amino acids (e.g., L-valine analogs) with urea or thiourea derivatives. A validated method involves refluxing L-valine, urea, and 1,3-diphenylphosphoryl oxaziridine (DPPOX) in acetonitrile with triethylamine as a base at 50°C for 60 minutes. Post-reaction, the product is purified via recrystallization (ethanol, 95% yield). Purity is confirmed using HPLC (>95%) and melting point analysis (145–147°C) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (XRD) reveals a planar imidazolidine ring with deviations ≤0.012 Å. Key angles (e.g., N1–C1–O1 = 128.32°) reflect electronic delocalization. Hydrogen bonds (N–H⋯O and O–H⋯O) form supramolecular tapes along the a-axis. Refinement includes anisotropic displacement parameters and riding models for H atoms, with twin correction for chiral inversion .

Advanced: How can substituents at the cyclopropyl or isopropyl groups be modified to study structure-activity relationships (SAR)?

Substituent modifications require regioselective alkylation or arylidene condensation. For example, arylidene derivatives (e.g., 5-(Z)-arylidene analogs) are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid. Computational docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., EGFR kinases) .

Advanced: What computational methods are suitable for analyzing electronic properties and reaction mechanisms of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Mechanistic studies (e.g., cyclization pathways) employ Gaussian 16 with solvent effects (PCM model). Transition states are verified via frequency analysis (no imaginary frequencies) .

Advanced: How can researchers resolve contradictions in crystallographic data between hydantoin derivatives?

Discrepancies in bond angles or hydrogen-bonding motifs (e.g., N–H⋯O vs. O–H⋯O interactions) are resolved by comparing Cambridge Structural Database (CSD) entries. Statistical tools like Mercury CSD-Materials analyze packing efficiency and polymorphism. For chiral centers, Flack parameters validate absolute configurations .

Advanced: What experimental assays are recommended to evaluate its potential antitumor or antiviral activity?

- In vitro cytotoxicity : MTT assay (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7).

- Antiviral screening : Plaque reduction assays (e.g., influenza A/H1N1).

- EGFR inhibition : Competitive ELISA with recombinant kinase domains. Positive controls (e.g., gefitinib) validate assay conditions .

Methodological Notes

- Synthesis : Prioritize catalysts like DPPOX for enantioselective cyclization.

- Characterization : Pair XRD with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder.

- Computational : Use PyMol for visualizing docking poses and hydrogen-bond networks.

- Bioactivity : Include negative controls (DMSO vehicle) and triplicate measurements for statistical rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.